Superior Lipophilicity (LogP) for Enhanced Membrane Permeability Relative to Theophylline
The target compound exhibits a calculated LogP of 4.45, which is significantly higher than that of theophylline (calculated LogP approximately -0.02 to 0.1) [1]. This >4 log unit increase in lipophilicity is primarily driven by the 7-heptyl chain and the 8-sulfanylacetate ester, and is quantitatively predictive of enhanced passive membrane permeability and blood-brain barrier penetration potential in comparison to the hydrophilic xanthine core of theophylline [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 4.45 |
| Comparator Or Baseline | Theophylline: -0.02 to 0.1 (calculated LogP) |
| Quantified Difference | Δ LogP ~ +4.4 |
| Conditions | Calculated partition coefficient using ACD/Labs software or similar algorithm [1]. |
Why This Matters
This difference informs compound selection when designing CNS-penetrant candidates or improving oral bioavailability via increased passive diffusion, as predicted by Lipinski's Rule of Five guidelines.
- [1] ChemSrc. (2023). Ethyl [(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate (CAS No. 303969-07-5). Database entry. View Source
- [2] PubChem. (n.d.). Theophylline (Compound Summary). National Library of Medicine. View Source
